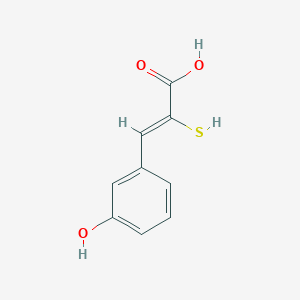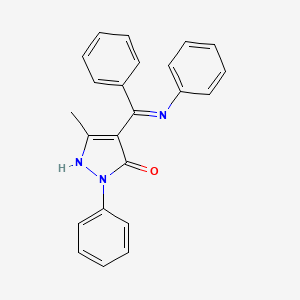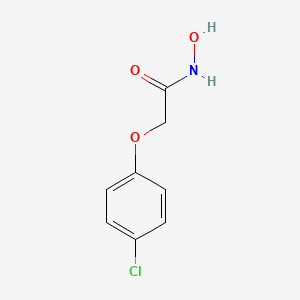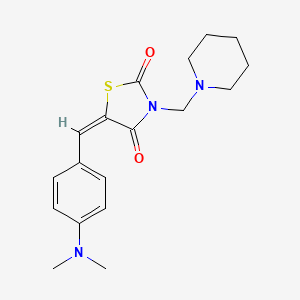
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-hydroxy-2,6-piperidinedicarboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-OtBu) as a starting material. The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated piperidine derivatives .
Applications De Recherche Scientifique
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of dimethyl 4-hydroxy-2,6-piperidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate can be compared with other similar compounds, such as:
- Diethyl 1,4-piperazinedicarboxylate
- Diethyl 4-(2,3-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1-phenylsulfonyl-4,4-piperidinedicarboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H15NO5 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
dimethyl 4-hydroxypiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H15NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h5-7,10-11H,3-4H2,1-2H3 |
Clé InChI |
PTNMRLPVJWDLHK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CC(N1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)

![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)





